3-(4-Cyclohexylphenyl)-2-methylpropanal
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Overview
Description
The compound “3-(4-Cyclohexylphenyl)-2-methylpropanal” is likely an organic compound consisting of a cyclohexyl group attached to a phenyl group, which is further attached to a 2-methylpropanal group. The exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a cyclohexyl group (a six-membered carbon ring) attached to a phenyl group (a six-membered carbon ring with alternating double bonds), which is further attached to a 2-methylpropanal group (a three-carbon chain with a terminal aldehyde group and a methyl group on the second carbon). The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The compound “this compound” could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the aldehyde group could undergo nucleophilic addition reactions, oxidation reactions, or form imines or hydrates .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, similar compounds like cyclohexylamine are clear to yellowish liquids with a strong, fishy, amine odor .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-cyclohexylphenyl)-2-methylpropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-13(12-17)11-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h7-10,12-13,15H,2-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIVSZPVPRXMEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C2CCCCC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281635 |
Source
|
Record name | 3-(4-cyclohexylphenyl)-2-methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17580-94-8 |
Source
|
Record name | NSC22278 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-cyclohexylphenyl)-2-methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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